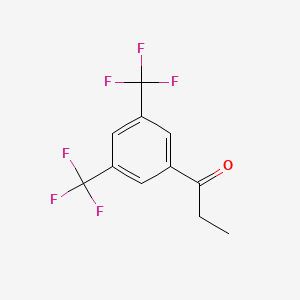

3',5'-Bis(trifluoromethyl)propiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRWCHKOSBUGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234138 | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-34-4 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-bis(trifluoromethyl)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',5'-Bis(trifluoromethyl)propiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CXA2S32LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3',5'-Bis(trifluoromethyl)propiophenone: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: This document provides a comprehensive technical overview of 3',5'-Bis(trifluoromethyl)propiophenone, a key fluorinated intermediate in advanced chemical synthesis. We will explore its fundamental physicochemical properties, delve into the critical role of the bis(trifluoromethyl)phenyl motif in modulating molecular characteristics, and present a detailed, field-proven synthetic protocol. Furthermore, this guide highlights its significant applications in drug discovery and materials science, underpinned by authoritative references and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Characterization

This compound, with the IUPAC name 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, is a specialized ketone notable for the symmetric substitution of two trifluoromethyl (-CF3) groups on the phenyl ring.[1] This unique structure imparts specific properties that are highly valuable in organic synthesis. The compound typically presents as a colorless liquid.[2]

Its core quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 270.17 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₁H₈F₆O | [1][3][4] |

| CAS Number | 85068-34-4 | [1][3][4] |

| Density | 1.379 g/mL | [3] |

| Boiling Point | 72°C @ 7 mmHg | [3] |

| Physical State | Liquid | [2] |

The Scientific Imperative: Role of the Bis(trifluoromethyl)phenyl Motif

The true value of this compound as a synthetic building block lies not just in its ketone functionality but in the profound influence of the dual trifluoromethyl (-CF₃) groups.[3] As a senior scientist, understanding the causality behind this choice is paramount for rational molecular design.

-

Enhanced Electrophilicity and Reactivity: The -CF₃ group is a powerful electron-withdrawing moiety.[6] The presence of two such groups on the aromatic ring significantly depletes electron density from the carbonyl carbon. This heightened electrophilicity makes the ketone exceptionally reactive toward nucleophilic attack, a desirable trait for constructing complex molecular architectures.[7]

-

Increased Lipophilicity and Bioavailability: In drug development, membrane permeability is a critical pharmacokinetic parameter. The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule.[6] Incorporating the 3,5-bis(trifluoromethyl)phenyl motif can enhance a drug candidate's ability to cross biological membranes, potentially improving its bioavailability and efficacy.[3][7]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[6] Replacing C-H bonds with C-F bonds at strategic positions can block metabolic hotspots on a molecule. This makes the resulting compounds more resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), often leading to a longer in-vivo half-life.[6]

-

Modulation of Acidity: The strong inductive effect of the -CF₃ groups is not limited to the ketone. When this motif is incorporated into larger systems, such as in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea), it dramatically increases the acidity of N-H protons.[8] This turns the molecule into a highly effective hydrogen-bond donor, capable of catalyzing a wide range of organic reactions.[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is efficiently achieved via a Grignard reaction. The following protocol is adapted from established procedures for the closely related acetophenone analog and incorporates critical safety insights.[9][10] The core principle involves the acylation of a pre-formed 3,5-bis(trifluoromethyl)phenylmagnesium bromide with a suitable propionylating agent.

Experimental Workflow: Grignard Synthesis

Caption: Grignard synthesis workflow for this compound.

Step-by-Step Protocol

-

Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Charge the flask with magnesium turnings (1.2 eq.) and anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion (~5-10%) of the bromide solution to the magnesium slurry. Initiation is typically observed by gentle bubbling and a slight exotherm. Gentle heating may be required.

-

Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

In a separate, similarly prepared apparatus, charge a solution of propionic anhydride (1.5 eq.) in anhydrous THF and cool the flask to 0°C using an ice bath.

-

Causality Note: The Grignard reagent is added to an excess of the acylating agent to minimize the formation of tertiary alcohol byproducts from a second addition.

-

Slowly transfer the prepared Grignard reagent via cannula or dropping funnel to the cooled propionic anhydride solution. Maintain the internal temperature below 10°C throughout the addition.

-

-

Workup and Purification:

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the final product.

-

Self-Validating System & Trustworthiness

This protocol is self-validating through rigorous monitoring. Successful Grignard formation is visually confirmed by the consumption of magnesium. The reaction progress during acylation can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The unique electronic and steric properties of this compound make it a valuable precursor in several high-impact areas.

-

Pharmaceutical Synthesis: The compound is a key starting material for synthesizing complex heterocyclic compounds. For instance, it is used in the synthesis of pyrazole derivatives that have shown potent activity as growth inhibitors against drug-resistant bacteria, including Methicillin-resistant S. aureus (MRSA).[11] The trifluoromethyl groups in these final compounds are crucial for their biological activity.[11] Many widely used drugs, such as cinacalcet and dutasteride, feature the trifluoromethyl-substituted phenyl moiety, highlighting the importance of this structural class in medicinal chemistry.[11]

-

Advanced Materials: The rigidity and unique electronic nature of the bis(trifluoromethyl)phenyl group make it a useful component in the creation of advanced materials like liquid crystals and specialty polymers, where its structure contributes to enhanced performance characteristics.[3]

-

Catalyst Development: While the propiophenone itself is an intermediate, the 3,5-bis(trifluoromethyl)phenyl motif it carries is central to the design of powerful organocatalysts.[8] It forms the core of catalysts that operate through hydrogen bonding, where the electron-withdrawing nature of the -CF₃ groups is essential for catalytic activity.[8]

Safety and Handling

As with any active chemical reagent, proper safety protocols are mandatory.

-

General Handling: this compound is irritating to the eyes, respiratory system, and skin.[2][12] Always handle this compound in a well-ventilated chemical fume hood.[13] Personal Protective Equipment (PPE), including chemical safety goggles, appropriate protective gloves, and a lab coat, must be worn.[2][12]

-

Synthesis Hazards: The Grignard reagents derived from trifluoromethyl-substituted phenyl halides can be thermally unstable.[9] There is a documented risk of detonation upon loss of solvent or upon moderate heating.[9] It is critical to maintain solvent levels and control the reaction temperature carefully throughout the synthesis.

-

Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern chemical innovation. The strategic placement of its dual trifluoromethyl groups provides a powerful lever for scientists to fine-tune molecular properties, leading to more stable, bioavailable, and effective molecules. Its synthesis, while requiring careful handling, is straightforward, providing access to a building block with proven applications in the critical fields of drug discovery and materials science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 522825, this compound." PubChem, [Link].

-

MySkinRecipes. "3,5-Bis(Trifluoromethyl)Propiophenone." MySkinRecipes, [Link].

-

Cole-Parmer. "Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%." Cole-Parmer, [Link].

-

Drugfuture. "this compound." FDA Global Substance Registration System, [Link].

-

Qiu, Z. M., & Burton, D. J. "An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent." ResearchGate, [Link].

-

Al-Azmi, A., et al. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." PMC, PubMed Central, [Link].

- Google Patents. "US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Properties of 3',5'-Bis(trifluoromethyl)acetophenone for R&D." LinkedIn, [Link].

-

Zhang, Z., & Schreiner, P. R. "N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development." Royal Society of Chemistry, [Link].

-

Moreira, T., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, [Link].

Sources

- 1. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3,5-Bis(Trifluoromethyl)Propiophenone [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Architectonics of a Key Fluorinated Ketone: A Technical Guide to 3',5'-Bis(trifluoromethyl)propiophenone

Foreword: The Strategic Value of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, serves as a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature, coupled with its significant lipophilicity and metabolic stability, makes it an invaluable substituent for enhancing the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and the performance of advanced materials.[1] This guide provides an in-depth examination of 3',5'-Bis(trifluoromethyl)propiophenone, a key building block that embodies the synthetic utility of trifluoromethylated aromatic ketones. Designed for researchers, chemists, and drug development professionals, this document offers a comprehensive overview of its structure, synthesis, properties, and analytical characterization, grounded in established chemical principles and practical insights.

Molecular Identity and Physicochemical Characteristics

This compound is a specialty aromatic ketone distinguished by a propiophenone core symmetrically substituted with two trifluoromethyl groups at the meta positions of the phenyl ring.

dot graph { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; C_CO [label="C", pos="0,1.5!"]; O_CO [label="O", pos="-0.8,2.3!"]; C_Et1 [label="CH₂", pos="1.5,2.2!"]; C_Et2 [label="CH₃", pos="3,1.5!"]; C_CF3_3 [label="C", pos="-2.6,-2.8!"]; F1_3 [label="F", pos="-2.4,-3.8!"]; F2_3 [label="F", pos="-3.4,-3.2!"]; F3_3 [label="F", pos="-3.2,-2.1!"]; C_CF3_5 [label="C", pos="2.6,-2.8!"]; F1_5 [label="F", pos="2.4,-3.8!"]; F2_5 [label="F", pos="3.4,-3.2!"]; F3_5 [label="F", pos="3.2,-2.1!"]; H2 [label="H", pos="-2.1,-0.2!"]; H4 [label="H", pos="0,-3.8!"]; H6 [label="H", pos="2.1,-0.2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CO; C_CO -- O_CO [style=double, len=0.8]; C_CO -- C_Et1; C_Et1 -- C_Et2; C3 -- C_CF3_3; C_CF3_3 -- F1_3; C_CF3_3 -- F2_3; C_CF3_3 -- F3_3; C5 -- C_CF3_5; C_CF3_5 -- F1_5; C_CF3_5 -- F2_5; C_CF3_5 -- F3_5; C2 -- H2; C4 -- H4; C6 -- H6; } endom Caption: Chemical structure of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.

This specific substitution pattern dictates the molecule's reactivity and electronic properties, making it a valuable intermediate in multi-step organic syntheses.[2] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one | [3] |

| CAS Number | 85068-34-4 | [3][4] |

| Molecular Formula | C₁₁H₈F₆O | [3][4] |

| Molecular Weight | 270.17 g/mol | [3][4] |

| Physical State | Colorless Liquid | [5] |

| Boiling Point | 72 °C at 7 mmHg | [6] |

| Density | 1.379 g/mL | [6] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially relevant synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.[7][8] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

Causality of the Synthetic Route:

-

Choice of Substrate : 1,3-Bis(trifluoromethyl)benzene is the logical starting material. The two –CF₃ groups are powerful deactivating and meta-directing substituents due to their strong inductive electron-withdrawing effects. This deactivation makes the aromatic ring less nucleophilic than benzene, requiring a potent electrophile and catalyst. However, it provides the crucial benefit of regioselectivity; acylation will occur exclusively at the C5 position (meta to both –CF₃ groups), preventing the formation of isomeric byproducts.

-

Generation of the Electrophile : Propanoyl chloride (or propionic anhydride) serves as the acylating agent. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the highly reactive acylium ion ([CH₃CH₂CO]⁺) is generated.[9] This cation is a powerful electrophile capable of attacking the electron-deficient aromatic ring.

-

Substitution and Aromaticity Restoration : The acylium ion attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A proton is then eliminated from the site of attack, and the aromaticity of the ring is restored, yielding the final ketone product. The Lewis acid catalyst is regenerated in the workup phase.

// Nodes Start [label="Starting Materials:\n- 1,3-Bis(trifluoromethyl)benzene\n- Propanoyl Chloride", fillcolor="#FBBC05"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Friedel-Crafts Acylation\nin an inert solvent (e.g., DCM)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Generation of Acylium Ion Electrophile\n[CH₃CH₂CO]⁺"]; Attack [label="Electrophilic Attack on Aromatic Ring\n(Formation of Sigma Complex)"]; Product [label="Final Product:\nthis compound", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., dilute HCl, water wash)"]; Purification [label="Purification\n(e.g., Distillation under reduced pressure)"];

// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Intermediate [label="Step 1"]; Intermediate -> Attack [label="Step 2"]; Attack -> Workup [label="Step 3"]; Workup -> Purification; Purification -> Product; } endom Caption: Workflow for the Friedel-Crafts acylation synthesis route.

Self-Validating Laboratory Protocol

This protocol describes a robust method for the synthesis of this compound.

-

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to 0 °C using an ice bath.

-

Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ slurry via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add 1,3-bis(trifluoromethyl)benzene (1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by a slow, dropwise addition of dilute HCl to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[6]

-

Structural and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The key spectral features are predictable based on the molecule's functional groups and symmetry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

Aromatic Region: Due to the molecule's symmetry, two distinct signals are expected. The proton at the C4 position (para to the carbonyl group) will appear as a singlet (or a finely split triplet, J ≈ 2 Hz) at a downfield chemical shift (approx. δ 8.0-8.2 ppm). The two equivalent protons at the C2 and C6 positions will appear as a singlet (or a finely split triplet) further upfield (approx. δ 8.2-8.4 ppm). The significant downfield shift is caused by the strong deshielding effects of the adjacent carbonyl and trifluoromethyl groups.[10]

-

Aliphatic Region: The ethyl group of the propiophenone moiety will present a classic quartet-triplet system. The methylene protons (–CH₂–) adjacent to the carbonyl group will be deshielded and appear as a quartet (approx. δ 3.1-3.3 ppm). The terminal methyl protons (–CH₃) will appear as a triplet (approx. δ 1.2-1.4 ppm).

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment, including the carbonyl carbon (approx. δ 198-200 ppm), the aromatic carbons (with characteristic C-F coupling for the CF₃-substituted carbons), and the two aliphatic carbons.

-

¹⁹F NMR: A single, sharp singlet is expected in the fluorine NMR spectrum, as both trifluoromethyl groups are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[11][12]

-

C=O Stretch: A strong, sharp absorption band will be present in the region of 1690-1710 cm⁻¹ , which is characteristic of an aryl ketone carbonyl stretch.

-

C-F Stretch: Strong, intense absorption bands between 1100-1350 cm⁻¹ correspond to the C-F stretching vibrations of the trifluoromethyl groups.

-

Aromatic C-H Stretch: Weaker bands will appear above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Bands will appear just below 3000 cm⁻¹ .

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate for constructing more complex molecules. Its utility stems directly from its structural features.

-

Pharmaceutical Synthesis: The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore found in numerous drug candidates. This group can enhance a molecule's ability to cross biological membranes (lipophilicity) and can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[1] The ketone functionality of this molecule serves as a versatile chemical handle for further transformations, such as reduction to an alcohol, reductive amination to form amines, or elaboration into heterocyclic systems.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl groups can enhance the potency and environmental stability of pesticides and herbicides.[2]

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a useful component in the synthesis of ligands for catalysis and in the development of novel polymers and liquid crystals with specific electronic properties.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with its Safety Data Sheet (SDS).[5]

-

Hazard Classification: The compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] The signal word is Warning .

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound stands as a testament to the power of rational molecular design. Its structure is a deliberate convergence of a reactive ketone handle and the potent electronic and steric influence of two meta-disposed trifluoromethyl groups. This guide has detailed its identity, a logical and robust synthesis via Friedel-Crafts acylation, its key analytical signatures, and its role as a strategic intermediate. For the practicing scientist, a thorough understanding of such building blocks is not merely academic; it is the foundation upon which new medicines and materials are built.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,5-Bis(Trifluoromethyl)Propiophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Jeschke, P. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 22(12), 2095. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 2. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 3. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 3,5-Bis(Trifluoromethyl)Propiophenone [myskinrecipes.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

3',5'-Bis(trifluoromethyl)propiophenone physical properties

An In-depth Technical Guide to the Physical Properties of 3',5'-Bis(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Significance

This compound is a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structure, featuring a propiophenone core symmetrically substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable intermediate and building block in the development of pharmaceuticals and agrochemicals.[1] The CF₃ groups can enhance a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation, all critical parameters in drug design. This guide provides a comprehensive overview of its fundamental physical properties, underpinned by established experimental methodologies, to support its effective application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [2] |

| CAS Number | 85068-34-4 | [1][3][4] |

| Molecular Formula | C₁₁H₈F₆O | [1][2][4][5] |

| Molecular Weight | 270.17 g/mol | [1][2][3][4] |

| Canonical SMILES | CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | [2] |

| InChIKey | VLRWCHKOSBUGMB-UHFFFAOYSA-N |[2][3] |

The molecule's structure consists of a central benzene ring substituted at the 1, 3, and 5 positions. A propan-1-one (propiophenone) group is attached at position 1, while trifluoromethyl groups are located at positions 3 and 5. This substitution pattern is critical to its chemical reactivity and physical characteristics.

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application in various experimental setups.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical State | Liquid | At standard temperature and pressure. | [3] |

| Boiling Point | 72 °C at 7 mmHg185.2 °C at 760 mmHg | The significant difference highlights the importance of specifying pressure when reporting boiling points. Reduced pressure distillation is common for high-boiling-point organic compounds to prevent thermal decomposition. | [1][6] |

| Density | 1.379 g/mL | Measured at standard conditions. | [1] |

| Melting Point | Data not readily available | The compound exists as a liquid at room temperature, implying a melting point below 20-25 °C. A Safety Data Sheet explicitly notes this data as unavailable. | [6] |

Experimental Workflow for Physical Characterization

A systematic approach is crucial for the accurate determination of physical properties. The following workflow outlines a logical sequence for characterizing a novel or uncharacterized compound like this compound.

Caption: General workflow for the physical characterization of a chemical compound.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides detailed information about the molecular structure and bonding within this compound. Publicly available data confirms its structure through several techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra for both ¹H and ¹³C nuclei are available for this compound.[2]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width covering the expected range of proton signals.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Caption: Standard workflow for an NMR spectroscopy experiment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key diagnostic peaks would be the C=O stretch of the ketone and the C-F stretches of the trifluoromethyl groups. Data from both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques are available.[2][3][5]

Key Expected Absorptions:

-

~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretching vibration.

-

~1100-1350 cm⁻¹: Multiple strong, complex absorptions characteristic of C-F stretching vibrations from the two CF₃ groups.

-

~2900-3000 cm⁻¹: Weaker absorptions from the C-H stretching of the ethyl group.

-

~1600 cm⁻¹: Absorptions related to the C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) data is available, indicating the compound is sufficiently volatile and thermally stable for this technique.[2]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. For a pure sample, a single sharp peak is expected.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is fragmented into charged ions.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The unfragmented molecular ion (M⁺) peak confirms the molecular weight of 270.17.[2]

Caption: Schematic workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Conclusion

This compound is a liquid at room temperature with a molecular weight of 270.17 g/mol and a density of 1.379 g/mL.[1][2] Its high boiling point necessitates vacuum distillation for purification.[1][6] The compound's identity and structural integrity are best confirmed through a combination of NMR, IR, and mass spectrometry, for which reference data exists.[2] The methodologies outlined in this guide provide a robust framework for the verification of these properties, ensuring data quality and reliability for researchers and drug development professionals utilizing this important chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522825, this compound. Retrieved January 12, 2026 from [Link].

-

MySkinRecipes (n.d.). 3,5-Bis(Trifluoromethyl)Propiophenone. Retrieved January 12, 2026 from [Link].

-

SpectraBase (n.d.). This compound. John Wiley & Sons, Inc. Retrieved January 12, 2026 from [Link].

-

SpectraBase (n.d.). This compound [FTIR]. John Wiley & Sons, Inc. Retrieved January 12, 2026 from [Link].

Sources

3',5'-Bis(trifluoromethyl)propiophenone solubility data

An In-Depth Technical Guide to the Solubility Characterization of 3',5'-Bis(trifluoromethyl)propiophenone

Introduction

This compound is a fluorinated aromatic ketone that serves as a key intermediate in various organic syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. Solubility dictates how a compound will behave in biological assays, how it can be formulated for in vivo studies, and ultimately, its potential for absorption and bioavailability.[2][3][4]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately characterize the solubility profile of this compound. Rather than merely presenting data, this guide offers detailed, field-proven methodologies to generate reliable kinetic and thermodynamic solubility data, explaining the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Profile and Solubility Implications

Before embarking on experimental measurements, it is crucial to understand the known physicochemical properties of the target compound. These parameters provide a theoretical basis for predicting its solubility behavior.

The high calculated XLogP3 value is a strong indicator of the compound's lipophilicity ("oil-loving") nature.[5] Molecules with a high logP tend to partition preferentially into nonpolar environments over aqueous ones. Therefore, it is predicted that this compound will exhibit low solubility in aqueous media and higher solubility in organic solvents. This hypothesis necessitates rigorous experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₆O | [5][6] |

| Molecular Weight | 270.17 g/mol | [5][6] |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [5] |

| CAS Number | 85068-34-4 | [5][6] |

| Calculated XLogP3 | 3.8 | [5] |

| Density | 1.379 g/cm³ | [7] |

| Boiling Point | 72°C @ 7 mmHg | [7] |

| Refractive Index | 1.428 | [7] |

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery and development, solubility is not a single value but is typically assessed using two distinct approaches: kinetic and thermodynamic.[3][8]

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is highly relevant for early-stage in vitro screening.[2][9] It measures the concentration at which a compound, rapidly dissolved from a high-concentration dimethyl sulfoxide (DMSO) stock, precipitates out of an aqueous buffer.[3][9] This method is fast, requires minimal compound, and is amenable to high-throughput formats, making it ideal for initial compound profiling.[2][10]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It defines the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[4][11][12] This is typically determined using the shake-flask method, which requires longer incubation times (e.g., >24 hours) to ensure equilibrium is achieved.[11][13] Thermodynamic solubility is critical for lead optimization and formulation development.[4][9]

Protocol 1: High-Throughput Kinetic Solubility Determination by Laser Nephelometry

Laser nephelometry is a rapid and reliable technique for measuring kinetic solubility.[10] It operates by directing a laser beam through the sample and measuring the intensity of light scattered by undissolved particles (precipitate).[10] The amount of scattered light is directly proportional to the amount of insoluble material.[8]

Experimental Rationale

This protocol is designed to quickly rank compounds based on their tendency to precipitate from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening (HTS) assays.[9][14] The use of DMSO is a standard practice in early discovery to handle large libraries of potentially poorly soluble compounds.[2][15]

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: Using a 96- or 384-well microplate, dispense the DMSO stock solution to create a serial dilution series.

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.[15]

-

Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1-2 hours.[9][15]

-

Nephelometric Measurement: Place the microplate into a laser nephelometer (e.g., BMG NEPHELOstar® Plus). The instrument will measure the light scattering in each well.[10]

-

Data Analysis: Plot the measured nephelometric turbidity units (NTU) against the compound concentration. The solubility limit is determined as the concentration at which the NTU signal significantly rises above the background, indicating the onset of precipitation.[8][16]

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[13] Its core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Experimental Rationale

This method is chosen when a precise, thermodynamically stable solubility value is required, for instance, in pre-formulation studies or for developing in vivo dosing vehicles.[4] By adding an excess of solid material and allowing sufficient time for equilibrium, the resulting concentration in the supernatant represents the true maximum solubility of the most stable crystalline form of the compound under the specified conditions.[11]

Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator or on a vial roller system at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.[11][17]

-

Phase Separation: After incubation, allow the vials to rest to let the undissolved solid settle. Separate the saturated supernatant from the solid material. This is critically important and can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed to pellet the excess solid.

-

Filtration: Carefully filter the solution using a low-binding filter (e.g., PVDF).

-

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]

-

Calculation: Calculate the original solubility concentration by correcting for the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.[17][18]

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a structured format for clarity and comparison.

Example Data Table:

| Method | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic (Nephelometry) | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic (Shake-Flask) | Water | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic (Shake-Flask) | Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic (Shake-Flask) | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

A thorough understanding of the solubility of this compound is non-negotiable for its successful application in research and development. Due to its predicted lipophilicity, a multi-faceted experimental approach is required. The high-throughput kinetic assay provides essential data for early-stage screening, flagging potential liabilities early. The "gold standard" shake-flask thermodynamic assay provides the definitive solubility values necessary for later-stage development, including formulation and toxicological studies. By employing the rigorous, self-validating protocols detailed in this guide, researchers can generate the accurate and reliable solubility data needed to make informed decisions and advance their scientific objectives.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

In-vitro solubility assays in drug discovery. PubMed. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

3,5-Bis(Trifluoromethyl)Propiophenone. MySkinRecipes. [Link]

Sources

- 1. 3,5-Bis(Trifluoromethyl)Propiophenone [myskinrecipes.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3',5 '-Bis(Trifluormethyl)propiophenon, 97 % 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. enamine.net [enamine.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. bioassaysys.com [bioassaysys.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3',5'-Bis(trifluoromethyl)propiophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Bis(trifluoromethyl)propiophenone is a fluorinated aromatic ketone that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable synthon for creating complex molecules with tailored functionalities. However, the same properties that make it chemically interesting also necessitate a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with this compound, designed to empower researchers to work safely and effectively.

Hazard Identification and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to be aware of its potential health effects.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

Pictograms:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage, as well as for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₆O | [1][3] |

| Molecular Weight | 270.17 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 185.2°C at 760 mmHg, 72°C at 7mm | [4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |

| Density | 1.422 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.4221 | [6] |

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound. The causality behind these recommendations is rooted in preventing skin and eye contact, avoiding inhalation of vapors, and mitigating fire risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical. The selection of specific PPE should be based on a thorough risk assessment of the planned experiment.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[7][8] Nitrile rubber gloves with a minimum thickness of 0.40 mm are recommended. Always inspect gloves before use and dispose of them if they are contaminated, perforated, or if the contamination on the outside cannot be removed. Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[7][8]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] Use only outdoors or in a well-ventilated area.[2]

Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] Use adequate general or local explosion-proof ventilation to keep airborne levels to acceptable levels.[7]

-

Safety Equipment: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[7][10]

Handling Procedures

Adherence to these procedures will minimize the risk of exposure and accidents.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Take measures to prevent the buildup of electrostatic charge.[9]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[5][7][9]

-

Incompatible materials include strong oxidizing agents and strong bases.[8][9]

Emergency Procedures

In the event of an emergency, a rapid and informed response is critical. The following workflows outline the appropriate actions to take in various scenarios.

First-Aid Measures

Caption: First-aid response workflow for exposure to this compound.

Fire-Fighting Measures

This compound is a combustible liquid.[5][7]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[7][8] Vapors are heavier than air and can spread along the ground, collecting in low or confined areas.[7] Containers may explode when heated.[7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Accidental Release Measures

Caption: Workflow for responding to an accidental spill of this compound.

Toxicological Information

While comprehensive toxicological data for this compound is not fully available, the known hazards are primarily related to its irritant properties.

-

Acute Effects:

-

Inhalation: Causes respiratory tract irritation.[7] High concentrations may lead to CNS depression and asphyxiation.[7]

-

Skin Contact: Causes skin irritation and may lead to dermatitis.[7]

-

Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[7]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[7]

-

-

Chronic Effects: The long-term toxicological properties have not been fully investigated.[8][11]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[7]

-

Conditions to Avoid: Incompatible materials, ignition sources, excess heat, and strong oxidants.[7]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[8][9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[7][8][9]

-

Hazardous Polymerization: Has not been reported.[7]

Conclusion

This compound is a valuable reagent for chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its properties, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound to advance their scientific endeavors. This guide serves as a foundational resource, but it is imperative that all laboratory personnel supplement this information with institution-specific safety training and a thorough review of the complete Safety Data Sheet before commencing any work.

References

- Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99% - Cole-Parmer. (URL: )

-

This compound | C11H8F6O | CID 522825 - PubChem. (URL: [Link])

- SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone - Deepak Nitrite. (URL: )

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- EN **** MATERIAL SAFETY DATA SHEET **** 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98% **** SECTION 1. (URL: )

Sources

- 1. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemblink.com [chemblink.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

- 6. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, a key chemical intermediate with significant applications in medicinal chemistry and materials science. This document will delve into its chemical identity, properties, synthesis, and notable applications, offering field-proven insights for professionals in drug development and scientific research.

Chemical Identity and Properties

The compound commonly known as 3',5'-Bis(trifluoromethyl)propiophenone is systematically named 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one according to IUPAC nomenclature.[1] It is a substituted aromatic ketone characterized by a propiophenone core with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.

The presence of the two trifluoromethyl (-CF3) groups significantly influences the compound's properties. These strong electron-withdrawing groups enhance the electrophilicity of the phenyl ring and increase the compound's lipophilicity, which can be advantageous in pharmaceutical applications to improve metabolic stability and bioavailability.[2]

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | [1] |

| Synonyms | This compound | [1][3] |

| CAS Number | 85068-34-4 | [1][3][4] |

| Molecular Formula | C11H8F6O | [1][4] |

| Molecular Weight | 270.17 g/mol | [1][4] |

| Appearance | Colorless to light-yellow liquid | [5] |

| Density | 1.379 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4245 | [4] |

| Storage | Sealed in dry, 2-8°C | [5] |

Synthesis Protocols

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.[6] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring.

Friedel-Crafts Acylation

This protocol describes a laboratory-scale synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.

Reaction Scheme:

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add propanoyl chloride to the stirred suspension.

-

Substrate Addition: Following the addition of the acylating agent, add 1,3-bis(trifluoromethyl)benzene dropwise via the dropping funnel. The trifluoromethyl groups are deactivating, which may necessitate slightly harsher reaction conditions than standard Friedel-Crafts acylations.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Research and Development

The unique structural features of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one make it a valuable building block in several areas of research and development, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of biologically active molecules. For instance, related structures are intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders.[8][9]

Development of Novel Antimicrobial Agents

The trifluoromethyl group is known to enhance the antimicrobial activity of compounds.[10] Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one can serve as a precursor for the synthesis of such novel antimicrobial candidates.

Advanced Materials Science

Beyond pharmaceuticals, this compound is utilized in the creation of advanced materials. Its unique chemical structure can contribute to improved performance characteristics in liquid crystals and polymers.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.

Hazard Identification:

-

Health Hazards: Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation.

-

Physical Hazards: Combustible liquid.[12]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a well-established method, and its unique properties, conferred by the two trifluoromethyl groups, make it an attractive building block for the development of novel therapeutic agents and advanced materials. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.

References

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. (n.d.).

-

This compound | C11H8F6O | CID 522825 - PubChem. (n.d.). Retrieved from [Link]

- Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. (n.d.).

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (n.d.). Retrieved from [Link]

- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents. (n.d.).

-

Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination - PubMed. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound - FDA. (n.d.). Retrieved from [Link]

- EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents. (n.d.).

- US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.).

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (n.d.). Retrieved from [Link]

-

(R)-1-(3,5-Bis-Trifluoromethyl-Phenyl)-Ethanol. (n.d.). Retrieved from [Link]

-

3,5-Bis(Trifluoromethyl)Propiophenone - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC - NIH. (n.d.). Retrieved from [Link]

-

3-[3-(Trifluoromethyl)phenyl]propan-1-amine HCl -1g | BIO Pharma Production. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C11H8F6O | CID 522825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one , 98% , 85068-34-4 - CookeChem [cookechem.com]

- 5. 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 85068-34-4 [sigmaaldrich.cn]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Bis(Trifluoromethyl)Propiophenone [myskinrecipes.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3',5'-Bis(trifluoromethyl)propiophenone

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3',5'-Bis(trifluoromethyl)propiophenone, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction

This compound, with the chemical formula C₁₁H₈F₆O, is an aromatic ketone distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[2] These electron-withdrawing groups significantly influence the molecule's chemical properties and spectroscopic behavior, making a thorough characterization essential for its application in complex organic synthesis. This guide will detail the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data.

| Identifier | Value | Source |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one | PubChem[2] |

| CAS Number | 85068-34-4 | PubChem[2] |

| Molecular Formula | C₁₁H₈F₆O | PubChem[2] |

| Molecular Weight | 270.17 g/mol | PubChem[2] |

| Canonical SMILES | CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | PubChem[2] |

Below is a diagram illustrating the chemical structure of this compound, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the trifluoromethyl groups and the carbonyl group significantly deshields the aromatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | Singlet | 2H | Aromatic protons at C-2' and C-6' |

| ~8.09 | Singlet | 1H | Aromatic proton at C-4' |

| ~3.10 | Quartet | 2H | Methylene protons (-CH₂-) of the propyl group |

| ~1.25 | Triplet | 3H | Methyl protons (-CH₃) of the propyl group |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the trifluoromethyl groups leads to characteristic quartet splitting for the carbons to which they are attached due to C-F coupling.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~198 | Singlet | Carbonyl carbon (C=O) |

| ~138 | Singlet | Aromatic carbons C-1' |